
Metalaxyl-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metalaxyl-d6 is a deuterated form of Metalaxyl, a systemic fungicide widely used in agriculture to control diseases caused by Oomycete fungi. The deuterated version, this compound, is often used as an internal standard in analytical chemistry due to its stability and distinct mass, which allows for precise quantification in various assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Metalaxyl-d6 is synthesized by incorporating deuterium atoms into the Metalaxyl molecule. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the reaction of deuterated aniline with deuterated acetic acid to form the deuterated intermediate, which is then further reacted with other deuterated reagents to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium atoms in the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Metalaxyl-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Metalaxyl-d6 is used extensively in scientific research due to its stability and distinct mass. Some of its applications include:
Analytical Chemistry: Used as an internal standard for quantification in gas chromatography and liquid chromatography-mass spectrometry (GC-MS and LC-MS) assays.
Biological Studies: Employed in studies to understand the metabolism and degradation of Metalaxyl in various organisms.
Environmental Research: Used to study the environmental fate and transport of Metalaxyl and its degradation products.
Agricultural Research: Helps in assessing the efficacy and persistence of Metalaxyl in controlling plant diseases.
Wirkmechanismus
Metalaxyl-d6, like its non-deuterated counterpart, acts by inhibiting the synthesis of ribonucleic acid (RNA) in fungi. It specifically targets RNA polymerase I, thereby preventing the formation of RNA and ultimately leading to the death of the fungal cells. The compound is absorbed by the plant and translocated to various parts, providing systemic protection against fungal infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metalaxyl: The non-deuterated form, widely used as a fungicide.
Napropamide: Another fungicide with similar applications but different chemical structure.
Triticonazole: A triazole fungicide with a different mode of action.
Metconazole: Another triazole fungicide used for similar purposes.
Uniqueness of Metalaxyl-d6
This compound is unique due to its deuterium content, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms makes it an ideal internal standard for precise quantification in various assays. Additionally, its stability and distinct mass allow for accurate tracking and analysis in scientific research .
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
285.37 g/mol |
IUPAC-Name |
methyl 2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i1D3,2D3 |
InChI-Schlüssel |
ZQEIXNIJLIKNTD-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N(C(C)C(=O)OC)C(=O)COC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


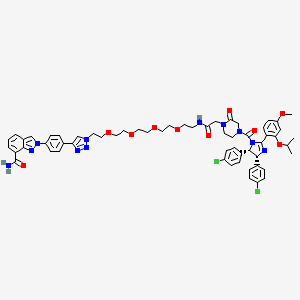

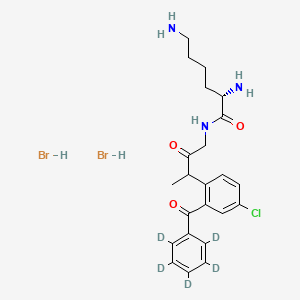
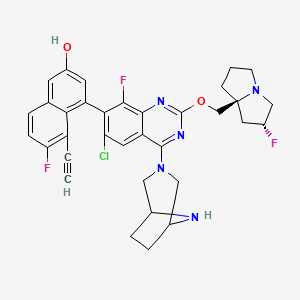
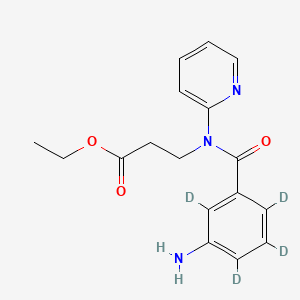
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)
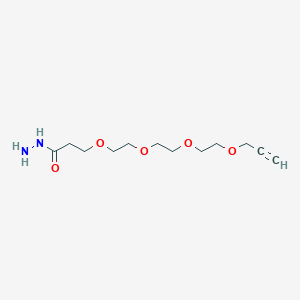
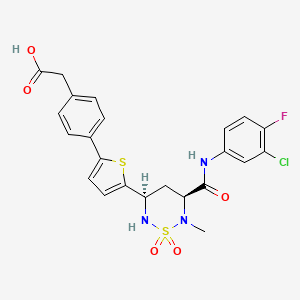

![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)
![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)
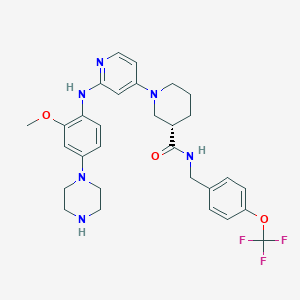
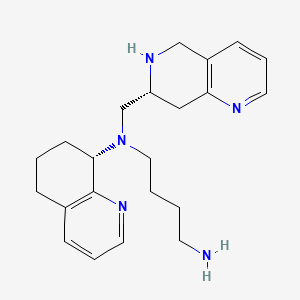
![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)
